5-Amino-2-methyl-2H-tetrazole

説明

Evolution of Tetrazole Research Paradigms

The history of tetrazole research began in 1885 with the accidental synthesis of a derivative by Swedish chemist J. A. Bladin. For many years, research into these nitrogen-dense compounds was hampered by the hazardous nature of the synthetic routes, which often involved explosive hydrazoic acid. A significant paradigm shift occurred with the development of safer and more efficient synthetic protocols, such as the use of trimethylsilyl (B98337) azide (B81097), which opened the door for broader investigation.

A pivotal evolution in tetrazole research was the recognition of the tetrazole group as a bioisostere for the carboxylic acid functionality. This discovery was a turning point, particularly in medicinal chemistry, where the tetrazole ring's similar acidity and planar structure, combined with improved metabolic stability, made it a valuable substitute in drug design. This led to the development of numerous successful pharmaceuticals. Concurrently, the high nitrogen content and significant positive enthalpy of formation of tetrazoles drew the attention of materials scientists, leading to a surge in research on their application as high-energy materials.

Positioning of 5-Amino-2-methyl-2H-tetrazole within Nitrogen-Rich Heterocycles

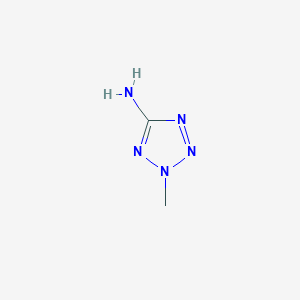

This compound is a white crystalline solid and a prominent member of the nitrogen-rich heterocyclic family. chemicalbook.comresearchgate.net Its structure, featuring an amino group at the 5-position and a methyl group at the 2-position of the tetrazole ring, provides a unique combination of stability and reactivity. ontosight.ai The synthesis of this compound can be achieved through various routes, with a common method involving the methylation of 5-aminotetrazole (B145819). uc.pt

This compound serves as a crucial building block for a wide array of more complex molecules. The presence of the amino group offers a reactive site for further functionalization, allowing for the synthesis of a diverse library of derivatives with tailored properties. ontosight.ai Its isomeric purity and well-defined structure make it an ideal starting material for creating compounds with specific applications in mind.

Below is a table summarizing some of the key physicochemical properties of this compound.

| Property | Value |

| Molecular Formula | C₂H₅N₅ |

| Molecular Weight | 99.09 g/mol |

| Melting Point | 104.5-105.5 °C chemicalbook.com |

| Density | 1.75 g/cm³ (Predicted) chemicalbook.com |

| pKa | 2.43 ± 0.10 (Predicted) chemicalbook.com |

| Appearance | White crystalline powder researchgate.net |

Spectroscopic data is crucial for the identification and characterization of this compound.

| Spectroscopic Data | Value |

| ¹H NMR (CDCl₃) | δ 3.32 (s, 3H) uc.pt |

| ¹³C NMR | The tetrazole ring carbon typically appears in the range of δ 155-157 ppm. researchgate.net |

| IR (KBr, cm⁻¹) | Characteristic peaks for N-H and C=N vibrations are observed. researchgate.net |

Interdisciplinary Relevance of this compound Derivatives

The true significance of this compound lies in the remarkable versatility of its derivatives, which have found applications across a spectrum of scientific fields. This interdisciplinary relevance stems from the ability to modify the parent molecule to achieve desired electronic, steric, and energetic properties.

In the realm of energetic materials , the nitration of this compound leads to the formation of 2-methyl-5-(nitramino)-2H-tetrazole. researchgate.net This and other derivatives are investigated for their explosive properties. The high nitrogen content and positive heat of formation inherent to the tetrazole ring contribute to their energetic potential. Research in this area focuses on synthesizing derivatives that balance high performance with acceptable thermal stability and sensitivity. researchgate.net For instance, a derivative, DMPT-1, which is a more complex molecule synthesized from a 5-aminotetrazole derivative, exhibits a high crystal density and excellent detonation velocity. mdpi.com

The following table presents the energetic properties of selected energetic materials for comparison.

| Compound | Density (g/cm³) | Detonation Velocity (m/s) | Detonation Pressure (GPa) |

| DMPT-1 | 1.806 | 8610 mdpi.com | 30.2 mdpi.com |

| DMPT-2 | - | 8450 mdpi.com | 28.6 mdpi.com |

| TNT | 1.65 | ~6900 | ~19 |

| RDX | 1.82 | ~8750 | ~34 |

In coordination chemistry , this compound and its derivatives act as ligands to form complexes with various metal ions. uc.pt These complexes exhibit interesting structural features and have shown potential in catalysis and as cytotoxic agents against cancer cell lines. uc.ptresearchgate.net For example, copper(II) complexes with derivatives of this compound have been synthesized and characterized, demonstrating the coordinating ability of the tetrazole and amino groups. researchgate.net The resulting coordination polymers have unique structural motifs. researchgate.net

The thermal stability of these derivatives is a critical factor in their application. Differential Scanning Calorimetry (DSC) is a key technique used to evaluate their decomposition temperatures.

| Compound | Decomposition Temperature (°C) |

| 2-methyl-5-(nitramino)-2H-tetrazole | 123 researchgate.net |

| DMPT-1 | 191 mdpi.com |

| DMPT-2 | 209 mdpi.com |

The ongoing research into this compound and its derivatives continues to uncover new applications and deepen our understanding of nitrogen-rich heterocycles. Its role as a fundamental building block ensures its continued importance in the development of advanced materials and therapeutics.

Structure

3D Structure

特性

IUPAC Name |

2-methyltetrazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5N5/c1-7-5-2(3)4-6-7/h1H3,(H2,3,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZUKLCJYWVMPML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1N=C(N=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60210527 | |

| Record name | 5-Amino-2-methyl-2H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60210527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6154-04-7 | |

| Record name | 2-Methyl-2H-tetrazol-5-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6154-04-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Amino-2-methyl-2H-tetrazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006154047 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6154-04-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141015 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Amino-2-methyl-2H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60210527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Amino-2-methyl-2H-tetrazole | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/69YEK2LM2M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Advanced Chemical Transformations of 5 Amino 2 Methyl 2h Tetrazole

Direct Synthesis Approaches to 5-Amino-2-methyl-2H-tetrazole

The direct synthesis of this compound can be approached through several chemical strategies, primarily involving the formation of the tetrazole ring system followed by or concurrent with the introduction of the amino and methyl groups.

Cyclization Reactions for this compound Formation

The formation of the tetrazole ring is a key step in the synthesis of this compound. A common and versatile method for constructing the tetrazole core is through [2+3] cycloaddition reactions. nih.govresearchgate.net This typically involves the reaction of a nitrile with an azide (B81097). nih.gov For the synthesis of 5-substituted-1H-tetrazoles, the reaction of organic nitriles with sodium azide is a well-established method, often catalyzed by zinc salts in water. core.ac.uk

In the context of this compound, a plausible synthetic route would involve the methylation of a pre-formed 5-aminotetrazole (B145819) ring. The synthesis of the parent 5-aminotetrazole can be achieved through the diazotization of aminoguanidine followed by base-induced cyclization. Subsequent methylation would then lead to a mixture of 1-methyl and 2-methyl isomers, from which this compound would need to be separated and purified.

Another approach involves the reaction of cyanogen azide with primary amines, which generates imidoyl azides as intermediates that then cyclize to form 1-substituted aminotetrazoles. organic-chemistry.org While this method typically yields the 1-substituted isomer, modifications to the reaction conditions or starting materials could potentially favor the formation of the 2-substituted product.

The table below summarizes various reagents and conditions for the synthesis of 5-substituted tetrazoles, which are foundational to understanding the synthesis of this compound.

| Catalyst/Reagent | Reaction Conditions | Product Type | Reference |

| Zinc Bromide | Microwave, 80°C, 10-45 min | 5-substituted tetrazoles | core.ac.uk |

| Iodine, Ammonia | Microwave, 60°C, 15-30 min | Nitrile intermediate | Not specified |

| Yb(OTf)3 | Not specified | 5-substituted 1H-tetrazoles | Not specified |

| [Cu(OH)(TMEDA)]2Cl2 | Not specified | 2,5-disubstituted tetrazoles | Not specified |

Amination Reactions for Tetrazole Derivatives

Direct amination of a pre-functionalized tetrazole ring is another synthetic strategy. For instance, the amination of 5-aminotetrazole using hydroxylamine-O-sulfonic acid (HOSA) has been shown to produce a mixture of 1,5-diaminotetrazole and 2,5-diaminotetrazole. rsc.org This indicates that the nitrogen atoms of the tetrazole ring are susceptible to amination.

While this specific reaction does not yield this compound, it demonstrates the feasibility of introducing an amino group onto the tetrazole ring. A hypothetical pathway to this compound could involve the methylation of a suitable tetrazole precursor followed by an amination step at the 5-position. However, the regioselectivity of such a reaction would need to be carefully controlled to obtain the desired product.

Derivatization Strategies and Functionalization of the Tetrazole Core

This compound serves as a versatile building block for the synthesis of more complex molecules. Its functional groups, the 5-amino group and the N-2 methyl group on the tetrazole ring, offer multiple sites for further chemical modification.

N-Functionalization of the Tetrazole Ring in this compound

N-functionalization of the tetrazole ring is a key strategy for modifying the properties of tetrazole-containing compounds. mdpi.comnih.gov In the case of this compound, the N-2 position is already occupied by a methyl group. However, further functionalization can occur at other nitrogen atoms of the ring, particularly if the 5-amino group is first protected.

For example, the methylation of 2,5-diaminotetrazole with methyl iodide results in the formation of 2,5-diamino-4-methyltetrazolium iodide. rsc.org This demonstrates that even with existing amino and methyl substituents, further alkylation of the tetrazole ring is possible, leading to the formation of tetrazolium salts.

The introduction of various functional groups onto the nitrogen atoms of the tetrazole ring can be used to tune the energetic properties and stability of the resulting compounds. nih.gov For instance, N-bridging functionalization has been explored to improve the density and performance of energetic materials derived from 5-aminotetrazole. nih.gov

Substitution Reactions at the 5-Amino Position

The 5-amino group of this compound is a primary amine and can undergo a variety of substitution reactions. A common transformation is the formation of Schiff bases through condensation with aromatic aldehydes. ajol.info This reaction provides a straightforward method for introducing diverse structural motifs at the 5-position of the tetrazole ring.

The synthesis of Schiff bases from 5-aminotetrazole has been reported, with the resulting compounds showing potential applications in medicinal chemistry. ajol.info This reactivity is directly applicable to this compound. The reaction of this compound with various aldehydes would yield a library of N-((2-methyl-2H-tetrazol-5-yl)imino)methyl-substituted compounds.

The table below provides examples of aromatic aldehydes that can be used to synthesize Schiff bases of 5-aminotetrazole derivatives.

| Aldehyde | Resulting Schiff Base (General Structure) |

| Salicylaldehyde | 2-(((2-methyl-2H-tetrazol-5-yl)imino)methyl)phenol |

| Vanillin | 4-hydroxy-3-methoxy-N-((2-methyl-2H-tetrazol-5-yl)imino)methyl)aniline |

| Benzaldehyde | N-((2-methyl-2H-tetrazol-5-yl)imino)methyl)benzene |

Synthesis of Bi- and Tris-Tetrazole Derivatives from this compound Precursors

This compound can serve as a precursor for the synthesis of molecules containing multiple tetrazole rings. The synthesis of C-N linked bistetrazolate nitramino compounds has been achieved starting from 5-aminotetrazole. rsc.org This suggests that the amino group of this compound could be diazotized and subsequently coupled with another tetrazole-containing molecule to form a bitetrazole system.

Furthermore, the synthesis of amino-tetrazole functionalized fused triazolo-triazine and tetrazolo-triazine energetic materials highlights the potential for incorporating the this compound moiety into more complex, high-nitrogen heterocyclic systems. rsc.org These reactions often involve the condensation of the amino group with other reactive species to build the fused ring systems.

The development of these multi-tetrazole systems is of significant interest in the field of energetic materials due to their high nitrogen content and heats of formation. rsc.org

Incorporation of Energetic Moieties and Explosophores onto the this compound Scaffold

The inherent energetic potential of the tetrazole ring can be significantly enhanced by the introduction of explosophoric groups, such as nitro (-NO2) and azido (B1232118) (-N3) functionalities, onto the this compound backbone. These modifications lead to the formation of high-energy-density materials with potential applications in various fields.

A primary example of this is the direct nitration of this compound. The reaction with 100% nitric acid (HNO3) yields 2-methyl-5-(nitramino)-2H-tetrazole. researchgate.net This compound has been comprehensively characterized using various spectroscopic methods, including vibrational (IR and Raman) and multinuclear (1H, 13C, 14N) NMR spectroscopy, as well as mass spectrometry. researchgate.net The molecular structure in the crystalline state was confirmed by single-crystal X-ray diffraction. researchgate.net

The thermal stability and energetic performance of these derivatives are critical parameters. Differential scanning calorimetry (DSC) is employed to investigate their thermal behavior and determine decomposition temperatures. researchgate.netnih.gov The heats of formation are determined through bomb calorimetry, and these experimental values are used to calculate detonation parameters, such as detonation velocity and pressure, providing a theoretical assessment of their explosive performance. researchgate.net For instance, the calculated detonation properties of 2-methyl-5-(nitramino)-2H-tetrazole are comparable to those of well-known explosives like TNT and RDX. researchgate.net

Beyond simple nitration, the versatility of the 5-aminotetrazole structure allows for the creation of more complex energetic materials. This includes the synthesis of energetic polymers where 5-aminotetrazole is incorporated into a polymer backbone and subsequently nitrated. nih.gov Another approach involves the formation of energetic salts by combining methylated 5-aminotetrazoles with energetic anions like perchlorate (B79767), nitrate (B79036), azide, and dinitramide. nih.govacs.orgnih.gov These salts exhibit high thermal stabilities, with decomposition temperatures often exceeding 225°C. nih.gov

Furthermore, diazene bridges can be formed to link tetrazole moieties, creating larger, highly energetic molecules. rsc.orgresearchgate.net The synthesis of C-N linked bistetrazolate nitramino compounds from 5-aminotetrazole precursors also represents a promising strategy for developing high-performance energetic materials with exceptionally high nitrogen content. rsc.org

| Compound | Precursor | Energetic Moiety/Modification | Synthetic Method | Key Findings |

|---|---|---|---|---|

| 2-methyl-5-(nitramino)-2H-tetrazole | This compound | Nitro group (-NHNO2) | Direct nitration with 100% HNO3 researchgate.net | Characterized by spectroscopy and X-ray diffraction; energetic performance comparable to RDX. researchgate.net |

| Energetic Silver Complexes | 2-methyl-5-amino-1H-tetrazole | Perchlorate and Nitrate anions | Reaction with silver salts nih.gov | High thermal stability (up to 300°C); some salts are sensitive and detonate on flame contact. nih.gov |

| Methylated Aminotetrazole Salts | 1-methyl-5-aminotetrazole (B134227) | Nitrate, Perchlorate, Azide, Dinitramide anions | Methylation followed by anion exchange acs.orgnih.gov | Good thermal stabilities (>150°C); detonation velocities predicted up to 8200 m/s. acs.orgnih.gov |

Synthesis of Hybrid Heterocyclic Systems Incorporating this compound

The synthesis of hybrid molecules that incorporate the this compound scaffold into larger, polycyclic systems is a significant area of research. This molecular hybridization strategy aims to create novel compounds with unique chemical, biological, or energetic properties by combining the characteristics of different heterocyclic rings.

One common approach involves the fusion or linking of the tetrazole ring with other nitrogen-containing heterocyles such as triazoles, pyrazoles, and pyrimidines. For example, multicomponent reactions can be employed to construct complex heterocyclic systems. The condensation of an aminoazole, such as 5-aminotetrazole, with an aldehyde and a CH-acid can lead to the formation of fused systems like tetrazolo[1,5-a]pyrimidines. frontiersin.org While these examples often use the parent 5-aminotetrazole, the methodologies are adaptable for its methylated derivatives.

The development of pyrazole-tetrazole hybrids has been a particular area of focus. Synthetic routes often involve the construction of one ring onto a pre-existing substituted form of the other. For instance, a common method starts with the conversion of an amine function on a pyrazole (B372694) ring into a tetrazole ring through the action of sodium azide. mdpi.com Conversely, a tetrazolyl derivative can be used as a building block to construct a pyrazole ring. mdpi.com These strategies result in molecules where the two heterocyclic rings are linked, often by a carbon-carbon bond, a phenyl ring, or an oxygen atom. mdpi.com

The synthesis of energetic hybrid systems is also an active field of research. A notable example is the preparation of 5-(5-amino-2H-1,2,3-triazol-4-yl)-1H-tetrazole and its energetic derivatives. rsc.orgresearchgate.net This synthesis demonstrates the linking of a tetrazole and a triazole ring to create a novel, nitrogen-rich compound. Further derivatization by introducing azido or nitro groups onto this hybrid scaffold enhances its energetic properties. rsc.orgresearchgate.net

| Hybrid System Type | General Synthetic Strategy | Example of Linked Heterocycles | Potential Application |

|---|---|---|---|

| Fused Pyrimidines | Multicomponent condensation of an aminoazole, aldehyde, and CH-acid. frontiersin.org | Tetrazolo[1,5-a]pyrimidine | Pharmacological agents |

| Pyrazole-Tetrazole Hybrids | Conversion of an amine on one ring to the other ring, or linking pre-formed rings. mdpi.com | 5-(1-aryl-3-methyl-1H-pyrazol-4-yl)-1H-tetrazole | Pharmacological and energetic materials mdpi.com |

| Triazole-Tetrazole Hybrids | Stepwise synthesis to link the two heterocyclic rings. rsc.orgresearchgate.net | 5-(5-amino-2H-1,2,3-triazol-4-yl)-1H-tetrazole | Energetic materials rsc.orgresearchgate.net |

Catalytic and Green Chemistry Approaches in this compound Synthesis

Modern synthetic chemistry places a strong emphasis on the development of environmentally benign and efficient methodologies. In the context of tetrazole synthesis, including derivatives like this compound, catalytic and green chemistry approaches are being increasingly explored to overcome the limitations of traditional methods, which often involve toxic reagents, harsh reaction conditions, and lengthy procedures.

The cornerstone of tetrazole synthesis is the [3+2] cycloaddition reaction between a nitrile and an azide. nih.govsharif.edu Green chemistry principles have been applied to this reaction by utilizing water as a solvent, employing solvent-free conditions, and developing reusable catalysts.

Nanocatalysis has emerged as a particularly promising green approach. Various nanomaterials have been shown to efficiently catalyze the synthesis of 5-substituted-1H-tetrazoles. These include:

Nano CaO : Prepared via green methods using plant extracts, nano CaO has demonstrated strong catalytic activity in the cycloaddition of sodium azide with nitriles under reflux conditions in a methanol and water system. sharif.edu

Magnetic Nanoparticles : Catalysts such as Fe3O4@SiO2-APTES-TFA have been developed for the synthesis of tetrazoles. nih.gov A key advantage of these catalysts is their easy separation from the reaction mixture using an external magnet, allowing for simple recovery and reuse without a significant loss of catalytic activity. nih.gov

Boehmite (γ-AlOOH) : The nanoscale form of this aluminum oxide hydroxide provides a hydrophilic environment and high reactivity, enhancing its catalytic efficiency in organic transformations, including tetrazole synthesis. nih.gov

These catalytic systems offer several advantages, including high yields, shorter reaction times, mild reaction conditions, and adherence to the principles of green chemistry by minimizing waste and avoiding hazardous substances. While many of these methodologies have been demonstrated for a broad range of nitriles, their application to the specific synthesis or modification of this compound represents a logical and advantageous extension. The use of multicomponent reactions, often catalyzed, also aligns with green chemistry principles by improving atom economy and reducing the number of synthetic steps. nih.gov

Energetic Materials Science and Detonation Performance of 5 Amino 2 Methyl 2h Tetrazole Derivatives

Theoretical Frameworks for High Energy Density Materials (HEDMs) Incorporating Tetrazoles

The design of High Energy Density Materials (HEDMs) frequently incorporates nitrogen-rich heterocyclic structures, with the tetrazole ring being a particularly sought-after framework. nih.govrsc.org Tetrazoles are five-membered aromatic rings containing four nitrogen atoms, a structure that imparts several advantageous properties for energetic materials. nih.govmdpi.com Their high nitrogen content is a primary benefit, as the decomposition of these compounds releases large volumes of environmentally benign dinitrogen (N₂) gas, a key contributor to their energetic output. rsc.org

Computational Prediction of Detonation Parameters for 5-Amino-2-methyl-2H-tetrazole Analogues

Computational chemistry plays a crucial role in the initial screening and design of novel energetic materials, providing a theoretical assessment of their potential performance before undertaking complex and potentially hazardous synthesis. mdpi.com For analogues of this compound, methods based on density functional theory (DFT) are systematically used to study their electronic structure, energy characteristics, and safety profiles. mdpi.comrepec.org

Heats of Formation and Oxygen Balance Calculations

The heat of formation (ΔHf) is a critical parameter that quantifies the energy stored within a molecule and is essential for calculating detonation performance. For tetrazole derivatives, gas-phase heats of formation are commonly computed using quantum chemical programs like the Gaussian suite, often based on isodesmic reactions. nih.gov This approach involves hypothetical reactions where the number and types of chemical bonds are conserved, allowing for more accurate enthalpy calculations. nih.gov The high positive heats of formation characteristic of tetrazoles contribute significantly to their energy output. nih.gov

Oxygen balance (OB) is another key metric, indicating the degree to which an explosive can oxidize its own carbon and hydrogen atoms to CO₂ and H₂O. An ideal oxygen balance (OB = 0) maximizes the energy release. Introducing oxygen-rich functional groups, such as nitro groups, is a common strategy to improve the oxygen balance of tetrazole-based compounds. researchgate.netrsc.org

Table 1: Calculated Properties of Selected Tetrazole Derivatives

Detonation Velocity and Pressure Modeling

Detonation velocity (VD) and detonation pressure (P) are the primary indicators of an energetic material's performance. These parameters are frequently calculated using specialized software like EXPLO5, which utilizes the compound's calculated heat of formation and crystal density. rsc.orgnih.govnih.gov For instance, the nitration of this compound yields 2-methyl-5-(nitramino)-2H-tetrazole, which has a calculated detonation velocity of 8774 m s⁻¹ and a detonation pressure of 34 GPa. researchgate.net Another derivative, DMPT-1, which incorporates a 4-amino-3,5-dinitropyrazole group, exhibits a calculated detonation velocity of 8610 m s⁻¹ and a pressure of 30.2 GPa. nih.gov These computational models allow researchers to screen various structural modifications and identify candidates with performance potentially superior to benchmark explosives like RDX or HMX. mdpi.comrsc.org

Assessment of Sensitivity to Physical Stimuli (Impact, Friction, Electrostatic Discharge) for Energetic this compound Compounds

A critical aspect of developing new energetic materials is ensuring they have an acceptable level of safety for handling and storage. The sensitivity of a compound to external physical stimuli such as impact, friction, and electrostatic discharge (ESD) is a key measure of its safety. These properties are determined experimentally according to standardized procedures, such as those established by the German Federal Institute for Materials Research and Testing (BAM). rsc.orgnih.govnih.gov

Research has shown that the structural modification of 5-aminotetrazole (B145819) derivatives significantly influences their sensitivity. nih.gov For example, while introducing nitro groups can enhance energetic performance, it often leads to a dramatic increase in sensitivity, making the compounds more dangerous to handle. nih.govresearchgate.net Conversely, certain modifications can improve safety. The introduction of a 4-amino-3,5-dinitropyrazole moiety to the 5-aminotetrazole backbone in a compound designated DMPT-1 resulted in an impact sensitivity of 30 J, indicating a moderate level of insensitivity. nih.gov Similarly, the development of ionic frameworks and the inclusion of specific groups like oximes can lead to materials with high insensitivity to both impact (>40 J) and friction (>360 N). researchgate.netrsc.org The goal is to find a molecular architecture that minimizes sensitivity without excessively compromising energetic output. nih.govrsc.org

Table 2: Sensitivity Data for Selected Energetic Tetrazole Compounds

Advancements in Thermal Stability of this compound-Based Energetic Formulations

Thermal stability is a paramount parameter for the practical application of energetic materials, as it dictates their safety under various environmental conditions and their shelf life. nih.gov The thermal behavior of this compound derivatives is typically evaluated using techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). nih.govnih.gov These methods determine the decomposition temperature (Td), which is the temperature at which the material begins to exothermically decompose.

For many tetrazole derivatives, the introduction of energetic groups like nitro functionalities can compromise thermal stability. researchgate.net For example, 2-methyl-5-(nitramino)-2H-tetrazole has a relatively low decomposition temperature of 123°C. researchgate.net However, strategic molecular design can lead to compounds with excellent thermal resistance. rsc.org The formation of salts or the incorporation of the tetrazole moiety into larger, fused-ring structures can significantly enhance thermal stability. nih.gov For example, an ionic derivative of 3,6-dinitro-1,4-di(1H-tetrazol-5-yl)-pyrazolo[4,3-c]pyrazole was found to have a decomposition temperature as high as 329°C. nih.gov The presence of extensive hydrogen bonding networks and π-π stacking interactions within the crystal lattice are key factors that contribute to enhanced thermal stability by holding the molecules more rigidly in place. rsc.orgresearchgate.net

Strategies for Balancing Energetic Performance and Mechanical Sensitivity in this compound Derivatives

A central challenge in the field of energetic materials is resolving the inherent trade-off between high energetic performance and low mechanical sensitivity. nih.gov For derivatives of this compound, several strategies are employed to achieve an optimal balance.

One effective strategy is N-functionalization, where different molecular groups are attached to the nitrogen atoms of the tetrazole ring or the amino group. nih.gov Introducing groups like 4-amino-3,5-dinitropyrazole has been shown to improve density and maintain good detonation performance while achieving acceptable mechanical sensitivity. nih.govnih.gov

Another approach involves the formation of energetic salts. By reacting the acidic tetrazole derivatives with nitrogen-rich bases, it is possible to create ionic compounds that often exhibit lower sensitivity and higher thermal stability compared to their neutral precursors. nih.gov

The incorporation of specific structural motifs that promote strong intermolecular interactions, such as hydrogen bonding and π-stacking, is also a key strategy. rsc.orgresearchgate.net These non-covalent interactions help to stabilize the crystal lattice, making the material less sensitive to external stimuli. rsc.org For example, designing molecules with oxime groups can maximize donor-acceptor hydrogen bonding sites, leading to highly thermostable and insensitive materials. rsc.orgresearchgate.netrsc.org Through these and other synthetic strategies, researchers aim to develop advanced energetic materials that are not only powerful but also sufficiently stable and safe for practical use. rsc.org

Coordination Chemistry and Metal Complexation of 5 Amino 2 Methyl 2h Tetrazole

Ligand Design Principles Utilizing 5-Amino-2-methyl-2H-tetrazole as a Chelating Agent

This compound is a versatile building block in coordination chemistry, primarily owing to its multiple potential donor sites that allow for various binding modes. nih.gov The design principles for utilizing this molecule as a chelating agent are rooted in its distinct electronic and structural characteristics.

The tetrazole ring itself is a stable, aromatic, five-membered heterocycle containing four nitrogen atoms. nih.gov This high nitrogen content is a defining feature, making the ring electron-rich and providing multiple Lewis basic sites for coordination with metal ions. lifechemicals.com In the 2-substituted isomer, the potential coordinating nitrogen atoms on the ring are N3 and N4. The exocyclic amino group at the C5 position introduces an additional nitrogen donor site.

The key design principles for chelation involve:

Multidentate Coordination: The ligand can act as a bidentate chelating agent by coordinating to a metal center through one of the ring nitrogens (typically N4) and the nitrogen atom of the exocyclic amino group. This forms a stable five-membered chelate ring, a favored conformation in coordination chemistry.

Bridging Capabilities: Beyond simple chelation, the ligand can act as a bridging unit connecting two or more metal centers. This can occur if the amino group coordinates to one metal ion while a ring nitrogen coordinates to another, leading to the formation of coordination polymers and metal-organic frameworks (MOFs). nih.gov

Electronic Tuning: The methyl group at the N2 position, while not directly involved in coordination, electronically influences the tetrazole ring. It acts as an electron-donating group, which can enhance the basicity and coordinating ability of the other nitrogen atoms in the ring.

Steric Influence: The positioning of the methyl group at N2 sterically hinders coordination at the adjacent N1 and N3 atoms to some extent, often directing metal binding towards the more accessible N4 position and the exocyclic amino group.

These principles allow for the rational design of complexes with specific geometries and properties, from discrete mononuclear species to extended one-, two-, or three-dimensional networks. nih.gov The ability of the tetrazole nitrogen atoms to effectively coordinate with metal ions is a cornerstone of its utility in creating functional metal-organic complexes. lifechemicals.com

Synthesis and Characterization of Metal-5-Amino-2-methyl-2H-tetrazole Complexes

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes are then characterized using a suite of analytical techniques to elucidate their structure and properties.

General synthetic approaches involve dissolving the this compound ligand and a metal salt, such as a chloride, nitrate (B79036), or perchlorate (B79767), in a solvent like water, ethanol, or methanol. rdd.edu.iqnih.gov The mixture is often heated under reflux to facilitate the reaction. rdd.edu.iq For the formation of coordination polymers, solvothermal or hydrothermal methods may be employed, where the reaction is carried out in a sealed vessel at elevated temperatures and pressures. scielo.bracs.org

Characterization of the resulting solid products is crucial for confirming the coordination of the ligand to the metal center. Standard techniques include:

Infrared (IR) Spectroscopy: This technique is used to identify the coordination sites of the ligand. Upon complexation, shifts in the vibrational frequencies of the N-H (amino) and C=N (tetrazole ring) stretching bands are observed, indicating the involvement of these groups in binding to the metal ion. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the structure of the ligand within the complex, especially for diamagnetic metal complexes. Shifts in the resonance of protons and carbons near the coordination sites provide evidence of metal-ligand bond formation. nih.gov

Elemental Analysis: This analysis determines the carbon, hydrogen, and nitrogen content of the complex, allowing for the verification of the proposed stoichiometric formula (i.e., the metal-to-ligand ratio). acs.org

Table 1: Representative Spectroscopic Data for Metal Complex Characterization

| Functional Group | Typical IR Frequency (Free Ligand, cm⁻¹) | Expected IR Shift Upon Coordination (cm⁻¹) |

| N-H Stretch (Amino) | 3300-3100 | Shift to lower frequency |

| C=N Stretch (Ring) | 1650-1550 | Shift in frequency and/or splitting of bands |

| Ring Vibrations | 1500-1400 | Perturbation of bands |

A wide array of transition metal complexes with aminotetrazole-based ligands have been synthesized, driven by their interesting magnetic, electronic, and energetic properties. researchgate.net The synthesis typically involves the direct reaction of the ligand with transition metal salts like those of copper(II), cobalt(II), nickel(II), and zinc(II). nih.gov The reaction conditions, such as solvent, temperature, and molar ratio of metal to ligand, can be tuned to control the final structure of the complex, which can range from simple mononuclear species to intricate coordination polymers. scielo.br

The synthesis of alkali and post-transition metal complexes with tetrazole-based ligands is also well-established, particularly in the context of energetic materials. acs.org In these syntheses, the tetrazole ligand is often deprotonated first using a base (e.g., potassium hydroxide) to form the corresponding tetrazolate anion. This anion then readily coordinates with alkali metal ions (like K⁺) or post-transition metal ions. This approach is common in creating salt-like energetic compounds. acs.org

Binding Modes and Coordination Geometries in this compound Metal Complexes

The versatility of this compound as a ligand is evident in its ability to adopt multiple binding modes, which in turn leads to a variety of coordination geometries around the metal center. nih.gov The specific mode of coordination is influenced by factors such as the nature of the metal ion, the counter-anion, and the reaction conditions.

The most common binding modes observed for tetrazole derivatives include:

Monodentate: The ligand coordinates to a single metal ion through one of its nitrogen atoms. For 2,5-disubstituted tetrazoles, coordination often occurs via the N4 atom of the tetrazole ring. nih.gov

Bidentate Chelating: The ligand forms a chelate ring by coordinating to a single metal ion through two donor atoms. In the case of this compound, this typically involves the N4 ring nitrogen and the exocyclic amino nitrogen.

Bridging: The ligand links two or more metal centers. This can happen in several ways, for instance, with the N4 and the amino nitrogen coordinating to different metal ions, facilitating the formation of polymeric structures.

These binding modes give rise to various coordination geometries, with five- and six-coordinate environments being particularly common for transition metals. nih.govresearchgate.net Distorted square pyramidal and octahedral geometries are frequently observed. scielo.brresearchgate.net In an octahedral complex, for example, the metal center might be coordinated to two or three bidentate this compound ligands, with the remaining sites occupied by other ligands such as water or counter-anions.

Table 2: Common Binding Modes of this compound

| Binding Mode | Description | Potential Resulting Structure |

| Monodentate (N4) | Coordination through the N4 atom of the tetrazole ring. | Mononuclear complex |

| Bidentate (N4, Namino) | Chelation through the N4 ring nitrogen and the exocyclic amino group. | Mononuclear complex |

| Bridging | Ligand links two separate metal centers. | Coordination polymer / MOF |

Applications of this compound Metal Complexes in Catalysis

Metal complexes derived from tetrazole-containing ligands have emerged as promising catalysts for various organic transformations. scielo.brresearchgate.net The combination of a catalytically active metal center with the unique electronic properties of the tetrazole ligand can lead to highly efficient and selective catalytic systems. scielo.br

The catalytic activity often stems from the ability of the metal center to cycle between different oxidation states, while the ligand framework provides stability and influences the reactivity. The nitrogen-rich environment of the tetrazole ring can play a direct role in the catalytic cycle. For instance, the Lewis basic nitrogen sites on the ligand can help activate substrates or stabilize reaction intermediates. mdpi.com

One area of application is in oxidation reactions. For example, cobalt and nickel complexes with bifunctional tetrazole-carboxylate ligands have been shown to be effective catalysts for the oxidation of 2,6-di-tert-butylphenol (B90309) (DBP) using hydrogen peroxide as a clean oxidant. scielo.br The coordinated environment of the metal centers is considered vital for their catalytic activity. scielo.br

Table 3: Catalytic Performance of a Representative Tetrazole-Based Metal Complex

| Catalyst | Substrate | Oxidant | Conversion (%) | Product Selectivity (%) | Reference |

| [Co(Tppebc)₂(Py)(H₂O)]ₙ | 2,6-di-tert-butylphenol | H₂O₂ | High | Good | scielo.br |

| [Ni(Tppebc)₂(Py)(H₂O)]ₙ | 2,6-di-tert-butylphenol | H₂O₂ | High | Good | scielo.br |

| Tppebc is a tetrazole-carboxylate connector ligand; data illustrates the catalytic potential of this class of compounds. |

Energetic Coordination Compounds Derived from this compound Ligands

A significant application of this compound is in the field of energetic materials. myskinrecipes.com Its high nitrogen content (70.65% by mass) and positive heat of formation contribute to the high energy release upon decomposition. When used as a ligand to form energetic coordination compounds (ECCs), it allows for the fine-tuning of properties such as thermal stability, sensitivity, and detonation performance. researchgate.net

The strategy behind creating ECCs is to combine a high-nitrogen, fuel-rich ligand like this compound with an oxidizing component, typically an oxygen-rich anion like perchlorate (ClO₄⁻) or nitrate (NO₃⁻), all held together by a metal cation. researchgate.net The resulting compound has both the fuel and the oxidizer in close proximity at the molecular level, leading to enhanced energetic performance. The metal ion serves as a template for the structure and can also influence the decomposition mechanism.

Furthermore, the amino group of this compound can be nitrated to form 2-methyl-5-(nitramino)-2H-tetrazole, an even more powerful energetic material that can be used as a ligand itself. researchgate.net Coordination compounds based on aminotetrazoles and their derivatives are being investigated as potential replacements for traditional lead-based primary explosives, offering improved safety and reduced environmental toxicity. researchgate.netfrontiersin.org Properties such as thermal stability are often evaluated using Differential Scanning Calorimetry (DSC), while sensitivity to external stimuli like impact and friction is measured using standardized methods. researchgate.netmdpi.com

Table 4: Energetic Properties of Representative Aminotetrazole-Based Coordination Compounds

| Compound | Decomposition Temp. (°C) | Impact Sensitivity (J) | Friction Sensitivity (N) | Reference |

| Mn(1-AMT)₆₂ | 199 | 2 | 9 | d-nb.info |

| Fe(1-AMT)₆₂ | 177 | <1 | 0.45 | d-nb.info |

| Cu(1-AMT)₄(H₂O)₂ | 163 | <1 | 0.75 | d-nb.info |

| [Co(mmtz)₂]ₙ | 304 | >40 | >360 | acs.orgnih.gov |

| Note: 1-AMT is the isomer 1-amino-5-methyltetrazole and mmtz is 5-mercapto-1-methyl-tetrazole. These related compounds illustrate the typical range of properties for this class of materials. |

Medicinal Chemistry and Biological Activity of 5 Amino 2 Methyl 2h Tetrazole and Its Analogues

Tetrazole Bioisosterism and its Relevance to 5-Amino-2-methyl-2H-tetrazole

In drug design, bioisosterism refers to the strategy of replacing a functional group within a biologically active molecule with another group that has similar physical or chemical properties, with the goal of enhancing the compound's pharmacological profile. The 5-substituted-1H-tetrazole ring is a well-established non-classical bioisostere of the carboxylic acid group. beilstein-journals.orgdrughunter.com This substitution is significant because the tetrazole group's pKa (acid dissociation constant) is comparable to that of a carboxylic acid, allowing it to exist in an ionized state at physiological pH, similar to how a carboxylic acid would interact with a biological target. nih.govdrughunter.com

The relevance of this bioisosteric relationship to this compound and its analogues is profound. Replacing a carboxylic acid moiety with a tetrazole ring can lead to several advantages:

Improved Metabolic Stability : The tetrazole ring is generally more resistant to metabolic transformations that carboxylic acids are susceptible to in the liver. tandfonline.combohrium.com

Enhanced Lipophilicity and Bioavailability : The tetrazole group can increase the lipophilicity of a molecule, which may improve its ability to cross biological membranes and enhance oral bioavailability. tandfonline.comresearchgate.net

Modified Binding Interactions : The tetrazole ring can engage in various noncovalent interactions with biological targets, potentially leading to improved potency and conformational rigidity. beilstein-journals.orgtandfonline.com

This strategy has been successfully employed in numerous marketed drugs, where the tetrazole ring plays a crucial role in the drug's efficacy. beilstein-journals.org For instance, in the development of the angiotensin II receptor antagonist losartan, replacing a carboxylic acid with a tetrazole ring resulted in a tenfold increase in potency. drughunter.com This highlights the potential for derivatives of this compound to be developed as metabolically stable and potent therapeutic agents by leveraging the principles of bioisosterism.

Antimicrobial Activities of this compound Derivatives

The tetrazole scaffold is a key component in a variety of compounds exhibiting significant antimicrobial properties. isfcppharmaspire.com Several clinically used antibiotics, such as the second-generation cephalosporins Cefamandole and Ceftezole, incorporate a tetrazole ring and function by inhibiting bacterial cell wall synthesis. bohrium.comnih.gov The development of drug-resistant bacterial strains has spurred research into new antimicrobial agents, and tetrazole derivatives are a promising area of investigation. isfcppharmaspire.com

Research into 5-aminotetrazole (B145819) derivatives has demonstrated their potential as effective antibacterial and antifungal agents. researchgate.net For example, novel imide-tetrazole hybrids have shown high and broad-spectrum activity, with some compounds exhibiting greater potency than the reference drug Ciprofloxacin against both standard and clinical bacterial strains. nih.gov Studies have shown that introducing a tetrazole arrangement into thiourea (B124793) derivatives can lead to a significant increase in antimicrobial activity. nih.gov

Specific findings on the antimicrobial action of tetrazole derivatives include:

A series of novel imide-tetrazoles demonstrated minimal inhibitory concentration (MIC) values ranging from 0.8 to 3.2 μg/mL against various Gram-positive and Gram-negative bacteria. nih.gov

Certain N-ribofuranosyl tetrazole derivatives were particularly effective against E. coli and S. aureus, with MIC values surpassing those of chloramphenicol (B1208) and ampicillin. researchgate.net

Other synthesized tetrazole derivatives have shown good antimicrobial action against Gram-positive and Gram-negative bacteria, although they were inactive against tested fungi like Aspergillus fumigatus and Candida albicans. ekb.eg

| Derivative Class | Target Organism(s) | Activity (MIC) | Reference |

| Imide-tetrazoles | Gram-positive & Gram-negative bacteria | 0.8 - 3.2 µg/mL | nih.gov |

| N-ribofuranosyl tetrazoles | E. coli, S. aureus | 13.37 - 15.06 µM | researchgate.net |

| Azo-linked tetrazoles | Gram-positive & Gram-negative bacteria | Good activity | ekb.eg |

This table summarizes the antimicrobial activity of different classes of tetrazole derivatives.

Anticancer Potential of this compound Analogues

The tetrazole moiety is a recognized pharmacophore in the development of anticancer agents. tandfonline.comresearchgate.net The drug Letrozole, a nonsteroidal aromatase inhibitor used in the treatment of breast cancer, is a prominent example of a tetrazole-containing anticancer drug. bohrium.com The structural versatility of the tetrazole ring allows for its incorporation into various molecular frameworks to generate novel compounds with antiproliferative activity. isfcppharmaspire.com

Analogues based on the 5-aminotetrazole scaffold have been a focus of anticancer drug discovery. A notable study involved the design and synthesis of a new 5-fluorouracil (B62378) (5FU) derivative linked to 5-Amino-1H-tetrazole. tandfonline.com This novel analogue demonstrated enhanced efficacy in inhibiting the proliferation of an adenocarcinoma gastric cell line (AGS) compared to 5FU alone, with an IC50 value of 15.67 µg/mL after 24 hours. tandfonline.com This suggests that hybridizing existing chemotherapeutic agents with aminotetrazole scaffolds could be a viable strategy for developing more potent anticancer drugs. tandfonline.com

Research into other tetrazole derivatives has also shown promising results against various cancer cell lines:

Certain 1-substituted-5-aryl-tetrazoles exhibited significant and selective activity against the HT-29 colon cancer cell line. researchgate.net

Novel bioactive aminophosphonates based on a pyrazole (B372694) moiety, which can be structurally related to tetrazoles, have shown potent inhibitory activity against epidermoid carcinoma (HEP2) and colon carcinoma (HCT-116) cell lines. nih.gov

| Compound/Analogue | Cancer Cell Line | Activity (IC50) | Reference |

| 5-Amino-1H-tetrazole-linked 5-fluorouracil | Adenocarcinoma gastric (AGS) | 15.67 µg/mL | tandfonline.com |

| 1-Substituted-5-aryl-tetrazole (Compound 3b) | Colon (HT-29) | 69.99 µg/mL | researchgate.net |

| Pyrazole-based Aminophosphonate (Compound 2a) | Colon (HCT-116) | 7.8 µM | nih.gov |

| Pyrazole-based Aminophosphonate (Compound 4b) | Epidermoid Carcinoma (HEP2) | 6.2 µM | nih.gov |

This table presents the anticancer activity of various tetrazole analogues and related compounds against different cancer cell lines.

Cardiovascular Applications: Angiotensin-Converting Enzyme (ACE) Inhibition and Angiotensin II Receptor Antagonism

Tetrazole derivatives are central to the development of major cardiovascular drugs, particularly those targeting the renin-angiotensin system (RAS). Several blockbuster drugs for treating hypertension are angiotensin II receptor blockers (ARBs) that feature a tetrazole ring, which acts as a bioisostere for a carboxylic acid group. tandfonline.comtandfonline.com These drugs include Losartan, Valsartan, Irbesartan, and Candesartan. tandfonline.comtandfonline.com They function by blocking the AT1 receptor, which prevents the vasoconstrictive actions of angiotensin II, leading to lowered blood pressure. tandfonline.comacs.org

The development of Losartan was a landmark in demonstrating the utility of the tetrazole ring in cardiovascular medicine. drughunter.com The replacement of a carboxylic acid with the tetrazole moiety in its precursor led to a significant improvement in potency and oral bioavailability. drughunter.com This success has cemented the biphenyl (B1667301) tetrazole moiety as a key structural feature for potent AT1 receptor antagonism. researchgate.net

While direct studies on this compound derivatives as ACE inhibitors are less common, the focus has been overwhelmingly on their role as ARBs. Research continues to explore novel tetrazole bioisosteres to overcome issues such as the use of explosive azide (B81097) compounds in synthesis and potential metabolic liabilities of the tetrazole ring itself. acs.org For instance, heterocyclic groups like 5-oxo-1,2,4-oxadiazole have been investigated as replacements for the tetrazole ring in ARBs, sometimes resulting in stronger inhibitory effects due to improved bioavailability from increased lipophilicity. acs.org

Enzyme Inhibition Mechanisms and Structure-Activity Relationships (SAR)

The biological activities of this compound derivatives are intrinsically linked to their ability to inhibit specific enzymes. Understanding the mechanisms of this inhibition and the structure-activity relationships (SAR) is crucial for designing more potent and selective therapeutic agents.

Antimicrobial Mechanism : In the context of antimicrobial activity, novel imide-tetrazole derivatives have been identified as inhibitors of bacterial DNA gyrase and topoisomerase IV. nih.gov These enzymes are essential for bacterial DNA replication, and their inhibition leads to bacterial cell death. Molecular docking studies have helped to explore the possible binding modes of these compounds within the enzyme active sites. nih.gov

Anticancer Mechanism : For anticancer applications, a 5-amino-1H-tetrazole derivative of 5-fluorouracil was shown through in-silico studies to exhibit greater binding energy against the BCL2 enzyme compared to 5FU, suggesting a potential mechanism for its enhanced activity. tandfonline.com In other studies, SAR analyses of 1,5-disubstituted tetrazoles as cyclooxygenase-2 (COX-2) inhibitors indicated that specific structural modifications were key to their potency and selectivity. nih.gov For instance, the presence of a 4-methylsulfonyl phenyl group at one position and linkers of varying lengths at another position significantly influenced the inhibitory activity. nih.gov

Enzyme Inhibition SAR : SAR studies on various enzyme inhibitors reveal common themes. For indoleamine 2,3-dioxygenase (IDO) inhibitors based on a triazole scaffold (a related azole), it was found that an electron-withdrawing group with low steric hindrance near the NH group of the ring was necessary for potent inhibition. nih.gov Similarly, for tetrazole-based COX-2 inhibitors, molecular docking studies confirmed that specific structural features allowed for selective binding to the COX-2 active site over COX-1. nih.gov These theoretical studies often align well with in vitro bioassay results, reinforcing the importance of specific substituent groups for biological activity. nih.govresearchgate.net

Anti-inflammatory Effects of this compound Derivatives

Derivatives of tetrazole have been investigated for their potential as anti-inflammatory agents. researchgate.net The anti-inflammatory activity is often evaluated using models such as the carrageenan-induced rat paw edema method. nih.gov

Several studies have synthesized and screened tetrazole derivatives for their ability to reduce inflammation:

A series of 1,5-diaryl-substituted tetrazoles were evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation. These compounds showed IC50 values in the micromolar range for COX-1 and COX-2, with the most potent compound being further analyzed through molecular modeling to understand its binding mechanism. nih.gov

Another study on substituted tetrazolylcarbamides demonstrated anti-inflammatory properties, with protection against carrageenan-induced edema in rats ranging from 10-45%. nih.gov These compounds also exhibited antiproteolytic activity by inhibiting the enzyme trypsin. nih.gov

A series of novel substituted tetrazole derivatives showed moderate enhancement of anti-inflammatory activity, with one compound containing methyl groups exhibiting potential comparable to the standard drug phenylbutazone. sphinxsai.com

These findings suggest that the tetrazole scaffold can be a valuable template for developing new anti-inflammatory drugs, likely through the inhibition of enzymes involved in the inflammatory cascade like COX. nih.govnih.gov

Other Reported Biological Activities and Potential Therapeutic Applications

The versatile tetrazole scaffold, including derivatives of 5-aminotetrazole, has been associated with a wide array of other biological activities beyond those previously detailed, highlighting its potential across various therapeutic areas. researchgate.nettandfonline.com The unique chemical properties of the tetrazole ring make it a privileged structure in medicinal chemistry. beilstein-journals.org

A broad range of pharmacological properties have been reported for tetrazole-containing compounds:

Antiviral Activity : Tetrazole derivatives have shown potential as antiviral agents. beilstein-journals.orgtandfonline.com

Antifungal Activity : In addition to antibacterial properties, antifungal activity has been observed in many tetrazole derivatives. researchgate.netisfcppharmaspire.com Oteseconazole, a tetrazole-pyridine hybrid, is a fungal-specific cytochrome P451 inhibitor approved for treating recurrent vulvovaginal candidiasis. bohrium.com

Antimalarial and Antitubercular Activity : Tetrazole derivatives are being explored as potential agents against malaria and tuberculosis. isfcppharmaspire.comtandfonline.com

Anti-Alzheimer's Disease : Some studies have indicated that tetrazole compounds may have potential activity against Alzheimer's disease. tandfonline.com

Anticonvulsant Activity : The tetrazole structure has been investigated for its potential in developing anticonvulsant agents. nih.gov

The parent compound, 5-aminotetrazole, has also been studied for its own biological effects. In one study, it was found to be non-mutagenic and did not inhibit iodine uptake in an in vitro sodium iodide symporter test, which is relevant for thyroid function. nih.gov The wide range of reported activities underscores the importance of the tetrazole nucleus as a foundational element for the discovery of new drugs for various diseases. researchgate.nettandfonline.com

Molecular Docking and Computational Approaches in Biological Activity Studies

Molecular docking and other computational methods are instrumental in understanding the potential biological activities of this compound and its analogues by simulating their interactions with biological targets at a molecular level. These in silico techniques provide valuable insights into binding affinities, modes of interaction, and the structural basis of activity, thereby guiding the design and development of new therapeutic agents. While specific molecular docking studies exclusively focused on this compound are not extensively documented in publicly available research, the computational analysis of its analogues offers a clear indication of the likely approaches and potential targets for this compound.

Computational studies on tetrazole derivatives frequently employ molecular docking to predict the binding poses and affinities of these compounds within the active sites of various enzymes and receptors. nih.govnih.gov These studies are crucial for elucidating the mechanism of action and for structure-activity relationship (SAR) analysis. For instance, in the investigation of novel tetrazole derivatives as potential anti-inflammatory agents, molecular docking was utilized to assess their binding interactions with the cyclooxygenase (COX) enzymes. nih.gov

A common workflow for such studies involves the preparation of the protein target, often sourced from the Protein Data Bank (PDB), and the optimization of the ligand's three-dimensional structure. Docking simulations are then performed using software such as AutoDock, Schrödinger Suite (utilizing Glide), or other specialized programs. researchgate.net The results are analyzed based on scoring functions that estimate the binding energy and by visual inspection of the predicted binding poses to identify key interactions like hydrogen bonds, hydrophobic interactions, and salt bridges.

In a study of 5-amino-1H-tetrazole linked to a 5-fluorouracil (5FU) analog, in-silico analysis revealed a promising binding energy of -7.2 kcal/mol against the BCL2 enzyme, suggesting its potential as an anti-cancer agent. tandfonline.com This was significantly better than the binding energy of the parent drug, 5-fluorouracil (-4.8 kcal/mol), highlighting the positive contribution of the aminotetrazole moiety to the binding affinity. tandfonline.com

Similarly, computational analyses of other tetrazole derivatives have been used to predict their molecular properties and bioactivity. nih.gov For example, docking studies of a series of tetrazole-bearing compounds against COX-2 showed that a derivative with a SO2NH2 pharmacophore exhibited a strong binding energy of -10.6652 Kcal/mol, forming crucial hydrogen bonds with His90 and Tyr355 residues in the active site. nih.gov

Furthermore, molecular docking has been instrumental in understanding the antimicrobial potential of tetrazole analogues. In one study, N-(furan-2-ylmethyl)-1H-tetrazol-5-amine derivatives were screened for their antibacterial activity, with computational predictions guiding the synthesis and biological evaluation. nih.gov Another investigation into novel D-Ribofuranosyl tetrazoles as antimicrobial agents used molecular docking to examine their interactions with the DNA polymerase sliding clamp of E. coli, revealing high binding energies for the most effective compounds. acs.org

The table below summarizes findings from molecular docking studies on various analogues of this compound, illustrating the common biological targets and the nature of the observed interactions.

| Compound/Analogue Class | Biological Target | Docking Software/Method | Key Findings |

| 5-amino-1H-tetrazole-linked 5-fluorouracil | BCL2 Enzyme | Not Specified | Binding energy of -7.2 kcal/mol, indicating strong potential anti-cancer activity. tandfonline.com |

| Tetrazole-bearing compounds (e.g., with SO2NH2 pharmacophore) | Cyclooxygenase-2 (COX-2) | Not Specified | Binding energy of -10.6652 Kcal/mol; hydrogen bonding with His90 and Tyr355. nih.gov |

| N-(furan-2-ylmethyl)-1H-tetrazol-5-amine derivatives | Bacterial targets | In silico structure-based pharmacological prediction | Guided the synthesis of compounds with moderate-to-weak antimicrobial properties. nih.gov |

| D-Ribofuranosyl tetrazole derivatives | DNA polymerase sliding clamp (E. coli) | Molecular Docking | High binding energies correlated with strong antibacterial activity. acs.org |

| 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4-yl)-methyl)-pentanamido)-3-methyl butanoic acid derivatives | Urease | Schrödinger software program Maestro (Glide) | Interaction with the bi-nickel center of the enzyme, forming salt bridges and hydrogen bonds. nih.gov |

These computational approaches are essential for the rational design of new derivatives of this compound with enhanced biological activity. By predicting how structural modifications will affect binding to a specific target, researchers can prioritize the synthesis of the most promising compounds, thereby accelerating the drug discovery process.

Theoretical and Spectroscopic Investigations of 5 Amino 2 Methyl 2h Tetrazole

Quantum Chemical Calculations on Molecular and Electronic Structure

Quantum chemical calculations have been instrumental in providing detailed insights into the molecular and electronic structure of 5-amino-2-methyl-2H-tetrazole. These computational methods allow for the prediction of various properties that are often difficult to measure experimentally.

Density Functional Theory (DFT) has been widely employed to investigate the geometric and electronic properties of this compound. Calculations, such as those using the B3LYP functional with a 6-311++G(d,p) basis set, have revealed that the tetrazole ring is planar. uc.ptnih.govuc.pt The methyl carbon and the amine nitrogen atoms are also predicted to lie within this plane. uc.pt However, the amine group itself is pyramidalized. uc.pt One of the hydrogen atoms of the methyl group is situated in the plane of the ring, eclipsing the N2-N3 bond, while the other two hydrogen atoms are positioned symmetrically above and below the ring plane. uc.pt

DFT calculations have also been used to study the effects of substituents on the tetrazole ring, providing insights into how different functional groups can alter the electronic structure and properties of the molecule. acs.org These studies are crucial for understanding the reactivity and potential applications of tetrazole derivatives.

The thermodynamic properties of this compound, such as its enthalpy of formation, have been determined both experimentally and through calculations. The standard solid enthalpy of combustion has been reported, as well as the enthalpy of formation in both the solid and gas phases. chemeo.comchemeo.com The enthalpy of sublimation, which is the energy required to change the substance from a solid to a gas, has also been documented. chemeo.comchemeo.com These thermodynamic parameters are essential for understanding the stability and energy content of the compound.

Table 1: Thermodynamic Properties of this compound chemeo.comchemeo.com

| Property | Value (kJ/mol) |

| Standard solid enthalpy of combustion (ΔcH°solid) | -1708.40 ± 2.50 |

| Enthalpy of formation at standard conditions (gas) (ΔfH°gas) | 298.80 ± 2.80 |

| Solid phase enthalpy of formation at standard conditions (ΔfH°solid) | 206.80 ± 2.60 |

| Enthalpy of sublimation at standard conditions (ΔsubH°) | 92.00 ± 1.10 |

Spectroscopic Characterization Techniques

A variety of spectroscopic techniques have been utilized to characterize this compound, providing experimental data that complements the theoretical calculations.

Infrared (IR) and Raman spectroscopy are powerful tools for probing the vibrational modes of molecules. The IR spectrum of this compound isolated in a solid argon matrix has been extensively studied and assigned with the aid of DFT calculations. uc.ptnih.govuc.pt These studies have provided a detailed understanding of the vibrational frequencies associated with the various functional groups in the molecule, such as the N-H stretches of the amino group and the vibrations of the tetrazole ring. The observed frequency of the NH2 wagging mode suggests that the amine group may become slightly more planar in the solid matrix compared to the gas phase due to packing effects. uc.ptnih.govuc.pt

Multinuclear NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. For this compound, ¹H and ¹³C NMR spectroscopy provide information about the hydrogen and carbon environments within the molecule. Furthermore, ¹⁴N and ¹⁵N NMR can offer direct insights into the electronic environment of the nitrogen atoms in the tetrazole ring and the amino group. rsc.org The chemical shifts observed in these spectra are highly sensitive to the molecular structure and can be used to confirm the connectivity of the atoms.

Table 2: Predicted NMR Spectral Data

| Nucleus | Predicted Chemical Shift (ppm) |

| ¹H | Varies by position (methyl vs. amino) |

| ¹³C | Varies by position (methyl vs. ring) |

| ¹⁵N | Varies by position (ring nitrogens vs. amino) |

Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of a compound. The electron ionization mass spectrum of this compound is available and shows the molecular ion peak, confirming the molecular weight of the compound to be approximately 99.09 g/mol . nist.govnih.gov The fragmentation pattern provides additional structural information by showing how the molecule breaks apart under electron impact.

Computational Modeling of Reaction Pathways and Isomerization

Computational modeling has become an indispensable tool for elucidating the complex reaction pathways and isomerization processes of tetrazole derivatives. For this compound, theoretical studies, often in conjunction with spectroscopic analysis, provide deep insights into its behavior under thermal and photochemical stimuli. These models help predict reaction intermediates, transition states, and final products, which are often difficult to capture experimentally.

Thermal Decomposition Mechanisms

Theoretical investigations into the thermal decomposition of aminotetrazoles have provided foundational knowledge, though studies often focus on the parent compound, 5-aminotetrazole (B145819) (5-AT), as a model. Computational studies suggest that the thermal decomposition of 5-AT is complex and can proceed through multiple pathways, influenced by factors like phase (gas vs. condensed) and intermolecular interactions. researchgate.net

For monomolecular 5-AT in both the gas phase and melt, the dominant initial decomposition channel is predicted to be the elimination of molecular nitrogen (N₂). researchgate.netdiva-portal.org However, in the presence of hydrogen-bonded dimers, which are more likely in the condensed phase, the activation barriers for decomposition are significantly lowered, and pathways leading to the elimination of hydrazoic acid (HN₃) can become dominant for certain complexes. researchgate.net Early research identified two primary decomposition routes for 5-AT: one yielding HN₃ and aminocyanamide (B14148488) (NH₂CN), and another producing N₂. diva-portal.orgresearchgate.net

Computational models for 5-aminotetrazole isomers indicate that the 2H-amino form (analogous to this compound) is the most energetically stable tautomer in the gas phase. nih.gov The primary unimolecular decomposition channel for this isomer involves N₂ elimination. researchgate.net While direct computational studies on the thermal decomposition specifically for this compound are less detailed in the available literature, the mechanisms established for the 2H-amino isomer of 5-aminotetrazole provide a strong theoretical basis for its expected behavior. The presence of the methyl group at the N2 position is expected to influence the reaction barriers but not fundamentally change the primary decomposition pathways of ring cleavage and N₂ extrusion.

Table 1: Proposed Thermal Decomposition Pathways for 5-Aminotetrazole (as a model)

| Pathway | Reactant State | Key Products | Computational Finding |

|---|---|---|---|

| N₂ Elimination | Monomolecular (gas or melt) | N₂, HCN, NH₃ or N₂, NH₂CN, NH₃ | Dominant unimolecular channel for the 2H-amino isomer. researchgate.net |

Photochemical Transformations and Intermediates

The photochemistry of this compound (also referred to as 2-methyl-(2H)-tetrazole-5-amine or 2MTA) has been investigated in detail using matrix isolation infrared spectroscopy combined with quantum chemical calculations. acs.orgresearchgate.netuc.pt These studies reveal that the compound undergoes distinct photochemical transformations upon UV irradiation, with pathways that differ significantly from its 1-methyl isomer. acs.orgresearchgate.net

When isolated in a low-temperature argon matrix (10-15 K) and subjected to UV irradiation, this compound follows a primary reaction pathway involving the cleavage of the tetrazole ring to form a nitrile imine intermediate. acs.orgresearchgate.net This is a characteristic reaction for 2H-tetrazoles. researchgate.net

The key steps identified through computational and spectroscopic analysis are:

Formation of Nitrile Imine : Upon photolysis, this compound exclusively yields the C-amino nitrile imine (H₂N–C⁻═N⁺═N–CH₃). acs.orgresearchgate.net This intermediate is formed through the initial cleavage of the tetrazole ring.

Isomerization to Diazirine : The nitrile imine is itself photochemically active. Subsequent irradiation causes it to isomerize into a more stable, three-membered ring intermediate, a diazirine. acs.orgresearchgate.net

Conversion to Carbodiimide : The diazirine intermediate can then undergo further photoconversion to form 1-amino-3-methylcarbodiimide (H₂N–N═C═N–CH₃). acs.orgresearchgate.net

Additional photochemical processes have also been identified for this compound under UV irradiation (λ > 235 nm). uc.ptnih.gov These include:

Ring Cleavage : Production of methyl azide (B81097) and cyanamide (B42294). uc.ptnih.gov

Tautomerization : Conversion to a mesoionic aminide tautomer. uc.ptnih.gov

Secondary reactions of these primary photoproducts can lead to the formation of smaller molecules like methylenimine. researchgate.netuc.pt The exclusive formation of a nitrile imine from the 2-methyl isomer, as opposed to an amino cyanamide from the 1-methyl isomer, highlights how the position of the methyl substituent decisively controls the photochemical reaction pathways. acs.orgresearchgate.net

Table 2: Key Intermediates and Products in the Photochemistry of this compound

| Species | Chemical Formula | Role in Pathway | Identification Method |

|---|---|---|---|

| Nitrile Imine | H₂N–C⁻═N⁺═N–CH₃ | Primary Photoproduct | Infrared Spectroscopy & Quantum Chemical Calculations acs.orgresearchgate.net |

| Diazirine | C₂H₅N₃ (cyclic) | Intermediate | Inferred from subsequent products acs.orgresearchgate.net |

| 1-Amino-3-methylcarbodiimide | H₂N–N═C═N–CH₃ | Final Product | Infrared Spectroscopy & Quantum Chemical Calculations acs.orgresearchgate.net |

| Methyl Azide | CH₃N₃ | Ring Cleavage Product | Infrared Spectroscopy uc.ptnih.gov |

Crystal Engineering and Solid State Characteristics of 5 Amino 2 Methyl 2h Tetrazole and Its Derivatives

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is a definitive technique for elucidating the precise three-dimensional arrangement of atoms within a crystal lattice. This analysis provides fundamental data on unit cell dimensions, space groups, and atomic coordinates, which are essential for understanding the solid-state behavior of a compound. Several derivatives of 5-Amino-2-methyl-2H-tetrazole have been characterized using this method, revealing detailed structural information.

For instance, the derivative 1-(5-amino-2H-tetrazol-2-yl)-2-methylpropan-2-ol was synthesized and its structure confirmed by X-ray crystallography. nih.govnih.gov The analysis revealed that it crystallizes in the triclinic system with two independent molecules co-existing in the asymmetric unit. nih.govnih.goviucr.org These two molecules primarily differ in the spatial orientation of the 2-methylpropan-2-ol substituent. nih.govnih.gov

Another derivative, 5-((5-amino-2H-tetrazol-2-yl)methyl)-1,3,4-oxadiazol-2-amine, was analyzed and found to crystallize in the orthorhombic space group Pnma. tandfonline.com The structural determination of various 2-adamantyl-5-aryl-2H-tetrazoles also unambiguously confirmed their molecular structures, showing that the 2H-tetrazole ring forms a planar, highly aromatic system. nih.gov

The crystallographic data for representative derivatives are summarized below.

| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Z |

| 1-(5-amino-2H-tetrazol-2-yl)-2-methylpropan-2-ol nih.govnih.gov | C₅H₁₁N₅O | Triclinic | P-1 | 8.2472 | 9.731 | 10.087 | 90.30 | 96.228 | 96.259 | 799.8 | 4 |

| 5-((5-amino-2H-tetrazol-2-yl)methyl)-1,3,4-oxadiazol-2-amine tandfonline.com | C₄H₆N₈O | Orthorhombic | Pnma | 6.9604 | 18.3620 | 5.8560 | 90 | 90 | 90 | 748.44 | 4 |

Hydrogen Bonding Networks and Supramolecular Assembly

Hydrogen bonds are primary directional forces in the crystal engineering of nitrogen-rich heterocyclic compounds, governing the formation of predictable supramolecular architectures.